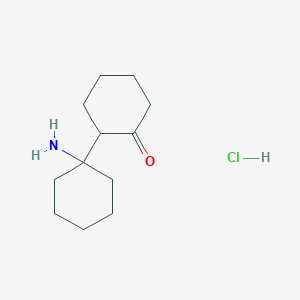

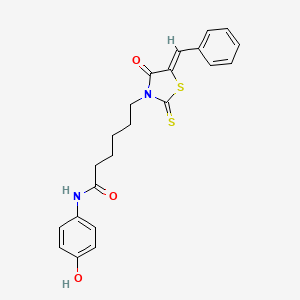

![molecular formula C11H14BrNO3S3 B2632715 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351591-81-5](/img/structure/B2632715.png)

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C11H14BrNO4S2. It has an average mass of 368.267 Da and a monoisotopic mass of 366.954742 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The “spiro” in its name suggests that it contains a spiroatom, a single atom that forms the junction of two or more rings . The “8-azaspiro[4.5]decane” part of the name indicates that one of the rings is an eight-membered ring containing a nitrogen atom (aza-), and this ring is fused to a second ring through a spiroatom .Scientific Research Applications

Synthesis and Structural Studies

- The compound's synthesis has been explored in various contexts, revealing its potential for creating biologically active compounds. For instance, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting its promise in producing important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, emphasizing the steps like the addition of prenyl magnesium bromide to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).

Antiviral and Anticancer Applications

- The structure has been utilized in the development of antiviral and anticancer agents. Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives showing inhibitory activity against human coronavirus (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). In another study, Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives, revealing moderate to high inhibition activities against various cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Nonlinear Optical Material Applications

- The compound's derivatives have also been identified as potential materials for nonlinear optical devices. Kagawa et al. (1994) found that 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane showed promise for applications in nonlinear optical devices (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

Drug Discovery Modules

- Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as novel, multifunctional modules for drug discovery, indicating the versatility and potential applications in pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Anticonvulsant Activity Studies

- The compound has been studied for its anticonvulsant properties. Obniska, Kamiński, and Tatarczyńska (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006).

Future Directions

The future directions for research on this compound could include determining its synthesis, exploring its chemical reactions, and investigating its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be assessed .

properties

IUPAC Name |

8-(5-bromothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJMJHCJHXMLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

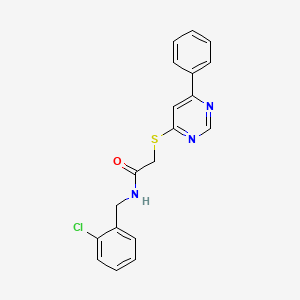

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2632635.png)

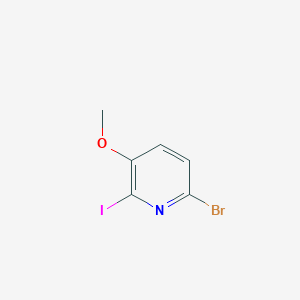

![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)

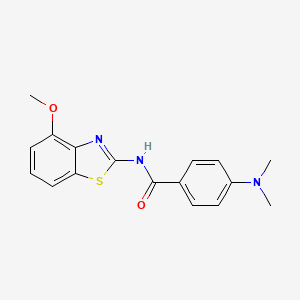

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2632640.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)